The synthesis of 6,6'-dinitrodiphenic acid typically involves multiple steps:
The molecular structure of 6,6'-dinitrodiphenic acid features:
6,6'-Dinitrodiphenic acid can undergo several chemical reactions:
The mechanism of action for reactions involving 6,6'-dinitrodiphenic acid typically includes:
This compound's ability to participate in various reactions makes it valuable in synthetic organic chemistry .
The applications of 6,6'-dinitrodiphenic acid include:
The systematic IUPAC name for 6,6'-Dinitrodiphenic acid is 6,6′-Dinitro-[1,1′-biphenyl]-2,2′-dicarboxylic acid. This name follows the substitutive nomenclature rules for biphenyl derivatives:
Structurally, the molecule features a biphenyl core with restricted rotation between the two aromatic rings due to steric hindrance from the ortho substituents (carboxylic acid and nitro groups). This results in atropisomerism, where the ortho-nitro and ortho-carboxy groups create a high rotational barrier, allowing isolation of enantiomeric conformers (axial chirality) [4] [8]. The planar conformation is stabilized by intramolecular hydrogen bonding between the carboxylic acid groups.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)[C@@H]3[C@H]2C(=CC=C3N+[O-])C(=O)O |
| Stereochemistry | Atropisomeric (axial chirality) |
| Rotational barrier | >93 kJ/mol (enabling isolation of enantiomers) |
This compound has been referenced under multiple names across chemical literature and databases, reflecting evolving naming practices and discovery contexts:
Historically, the compound was first resolved in 1922 by Christie and Kenner, who demonstrated its atropisomerism via optical resolution of its diacid form. Their work established the foundational naming "6,6′-dinitrodiphenic acid," linking it to the parent compound diphenic acid ([1,1′-biphenyl]-2,2′-dicarboxylic acid) [4] [8].
Table 2: Synonyms and Registry Identifiers
| Synonym | Source |
|---|---|
| 6,6′-Dinitro-2,2′-biphenyldicarboxylic acid | ChemSpider [2] |
| NSC243736 | Supplier databases [3] |
| 6,6′-Dinitro-1,1′-biphenyl-2,2′-dicarboxylic acid | CAS Registry [2] |
| MFCD00114903 | MDL number [2] |
The molecular formula C₁₄H₈N₂O₈ signifies:
The CAS Registry Number 5457-32-9 is a unique, unambiguous identifier assigned by the Chemical Abstracts Service (CAS). This CAS RN:
Table 3: Molecular Identity Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₈N₂O₈ | PubChem [1] |
| Average molecular mass | 332.22 g/mol | ChemSpider [2] |
| Monoisotopic mass | 332.028065 Da | ChemSpider [2] |
| CAS RN | 5457-32-9 | CAS Registry |
The CAS RN’s reliability stems from its assignment process, which includes:
CAS No.: 444811-29-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: